molecular formula C24H29N3O4S2 B2584300 4-[cyclohexyl(methyl)sulfamoyl]-N-(4-ethoxy-3-methyl-1,3-benzothiazol-2-ylidene)benzamide CAS No. 533868-82-5

4-[cyclohexyl(methyl)sulfamoyl]-N-(4-ethoxy-3-methyl-1,3-benzothiazol-2-ylidene)benzamide

Cat. No. B2584300
CAS RN: 533868-82-5
M. Wt: 487.63
InChI Key: JJZSDIILNFQIDJ-IZHYLOQSSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[cyclohexyl(methyl)sulfamoyl]-N-(4-ethoxy-3-methyl-1,3-benzothiazol-2-ylidene)benzamide is a useful research compound. Its molecular formula is C24H29N3O4S2 and its molecular weight is 487.63. The purity is usually 95%.
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Scientific Research Applications

Carbonic Anhydrase Inhibition

Sulfonamide-based compounds, including acridine-acetazolamide conjugates, have been investigated for their inhibition effects on human carbonic anhydrase isoforms. These compounds show potential for treating conditions related to the dysregulation of carbonic anhydrases, such as glaucoma, edema, and certain neurological disorders. The conjugates exhibited inhibition in the low micromolar and nanomolar range across various isoforms, indicating their strong potential as carbonic anhydrase inhibitors (Ulus et al., 2016).

Anticancer Activity

Research into sulfonamide derivatives has also explored their application in cancer treatment. For instance, pro-apoptotic indapamide derivatives have been synthesized and evaluated for their anticancer activities. One such compound demonstrated significant proapoptotic activity against melanoma cell lines, indicating the potential for sulfonamide-based compounds in oncology (Yılmaz et al., 2015).

Structural Analysis and Synthesis

The synthesis and characterization of novel compounds with the sulfonamide moiety, including benzothiazole derivatives, are crucial for expanding the chemical space in drug discovery. For example, novel (4-oxothiazolidine-2-ylidene)benzamide derivatives have been synthesized and characterized, contributing to our understanding of their structural properties and potential biological activities (Hossaini et al., 2017).

Antimicrobial and Antitubercular Activity

Sulfonamide compounds have also been studied for their antimicrobial properties. For instance, synthesis efforts have led to compounds that exhibit significant antibacterial, antifungal, and antimycobacterial activities. This research highlights the potential of sulfonamide-based compounds in treating infectious diseases, including tuberculosis (Dighe et al., 2012).

properties

IUPAC Name

4-[cyclohexyl(methyl)sulfamoyl]-N-(4-ethoxy-3-methyl-1,3-benzothiazol-2-ylidene)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H29N3O4S2/c1-4-31-20-11-8-12-21-22(20)26(2)24(32-21)25-23(28)17-13-15-19(16-14-17)33(29,30)27(3)18-9-6-5-7-10-18/h8,11-16,18H,4-7,9-10H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJZSDIILNFQIDJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C2C(=CC=C1)SC(=NC(=O)C3=CC=C(C=C3)S(=O)(=O)N(C)C4CCCCC4)N2C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H29N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

487.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[cyclohexyl(methyl)sulfamoyl]-N-(4-ethoxy-3-methyl-1,3-benzothiazol-2-ylidene)benzamide

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.